molecular formula C14H16N2O2S B2468188 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 337334-50-6

2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide

Cat. No.: B2468188
CAS No.: 337334-50-6
M. Wt: 276.35
InChI Key: CRDCXSIUDXWJMF-XFFZJAGNSA-N
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Description

2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide is an organic compound that features a cyano group, a thiophene ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylthiophene, acrylonitrile, and oxolane derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of efficient catalysts to speed up the reactions.

    Solvents: Selection of solvents that enhance reaction rates and product solubility.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The oxolane moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Hydrogen gas with a palladium catalyst for cyano group reduction.

    Substitution: Alkyl halides or sulfonates for nucleophilic substitution on the oxolane ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various functionalized oxolane derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential ligand in catalytic reactions due to its unique structure.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Anticancer Research: Explored for its cytotoxic properties against cancer cell lines.

    Antimicrobial Agents: Potential use in the development of new antibiotics.

Industry

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.

    Agriculture: Investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

    Chemical Reactions: The compound can act as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(2-thienyl)prop-2-enamide: Lacks the oxolane moiety, making it less versatile in certain reactions.

    3-(3-methylthiophen-2-yl)acrylonitrile: Similar structure but without the amide functionality, affecting its reactivity and applications.

Uniqueness

    Structural Features: The combination of a cyano group, thiophene ring, and oxolane moiety provides unique reactivity and interaction profiles.

    Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and drug development.

This detailed overview highlights the significance of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide in scientific research and industrial applications

Properties

IUPAC Name

2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h4,6-7,12H,2-3,5,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDCXSIUDXWJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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